1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester
Description
1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester is a boronic acid pinacol ester derivative featuring a dibenzothiophene core substituted with a nitro group at position 1 and a boronic ester at position 2. The dibenzothiophene scaffold is a sulfur-containing fused aromatic system, which imparts unique electronic and steric properties. The nitro group acts as a strong electron-withdrawing substituent, influencing reactivity and stability, while the boronic ester facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings, critical in medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H18BNO4S |
|---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(1-nitrodibenzothiophen-4-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H18BNO4S/c1-17(2)18(3,4)24-19(23-17)12-9-10-13(20(21)22)15-11-7-5-6-8-14(11)25-16(12)15/h5-10H,1-4H3 |
InChI Key |
QJRMUOGPEWWPRZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)[N+](=O)[O-])C4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester typically involves the borylation of the corresponding aryl halide using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, with a base such as potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are optimized to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The scalability of the reaction is achieved by optimizing parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid pinacol ester with an aryl or vinyl halide in the presence of a palladium catalyst, forming a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).
Protodeboronation: Protic solvents (e.g., water, methanol) and bases (e.g., sodium hydroxide).
Major Products:
Scientific Research Applications
1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid pinacol ester transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
Structural Comparison
Core Heterocycle Variations
- Dibenzo[b,d]thiophene Derivatives: The target compound’s fused aromatic system contrasts with oxygen-containing heterocycles like 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (), which is non-aromatic and less rigid. The sulfur atom in dibenzothiophene enhances π-conjugation compared to pyran derivatives, affecting electronic properties and intermolecular interactions .
- Benzo[c][1,2,5]oxadiazole/thiadi azole Derivatives : These compounds () feature smaller, electron-deficient heterocycles. Their boronic esters exhibit distinct reactivity profiles in cross-coupling reactions due to differing electronic environments .
Substituent Effects
- Nitro vs. Amino/Boc Groups: The nitro group in the target compound contrasts with amino-protected derivatives like 4-[2-(Boc-amino)-2-propyl]phenylboronic Acid Pinacol Ester ().
- Methyl vs. Tetrahydropyranyl Groups : Pyrazole-based esters, such as 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester (), incorporate bulky protecting groups that sterically hinder reactivity, unlike the planar dibenzothiophene system .
Spectroscopic Properties
- 1H NMR : Pinacol ester methyl protons appear as singlets at δ 1.35–1.38 (12H), consistent across compounds (). The dibenzothiophene aromatic protons and nitro group deshielding effects would shift aromatic signals upfield compared to pyrazole or pyran derivatives .
- 13C NMR : Boronic ester carbons resonate at δ 24–84, while the nitro group’s electron-withdrawing effect alters adjacent carbon chemical shifts .
Cross-Coupling Efficiency
- The nitro group’s electron-withdrawing nature may slow Suzuki couplings compared to electron-rich arylboronic esters (e.g., 1-methyl-1H-pyrazole-5-boronic acid pinacol ester, ).
- Diels-Alder Reactivity: Unlike allenyl or vinyl boronic esters (), the target compound’s aromatic system is less reactive as a dienophile but may participate in inverse electron-demand reactions .
Stability and Handling
- The nitro group increases susceptibility to reduction under acidic or reductive conditions compared to stable esters like 4-(aminomethyl)benzeneboronic acid pinacol ester hydrochloride (). Storage under inert atmospheres is critical .
Biological Activity
1-Nitrodibenzo[b,d]thiophene-4-boronic acid pinacol ester is a compound of growing interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.
Structural Characteristics
1-Nitrodibenzo[b,d]thiophene-4-boronic acid pinacol ester is characterized by a nitro group and a dibenzothiophene moiety. The compound has a molecular formula of CHBNOS and a molar mass of approximately 310.22 g/mol. It appears as a colorless to yellowish solid with a melting point of 68.0 to 72.0 °C and is soluble in common organic solvents such as ether, methanol, and chloroform .
Synthesis
The synthesis typically involves several steps, including the formation of the boronic acid derivative through various organic reactions. The compound can be synthesized using methods similar to those employed for other boron-containing compounds, such as the Suzuki-Miyaura cross-coupling reaction .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of boronic acid derivatives. While specific data on 1-nitrodibenzo[b,d]thiophene-4-boronic acid pinacol ester is limited, related compounds have shown significant activity against various pathogens:
- Staphylococcus aureus : Compounds with similar structures exhibited minimum inhibitory concentrations (MICs) around 6.3 µg/mL, comparable to standard antibiotics like ceftriaxone .
- Escherichia coli : Similar derivatives also demonstrated effective antibacterial properties against E. coli with MICs ranging from 12.5 to 50 µg/mL .
Cytotoxic Activity
The cytotoxic effects of boronic acid derivatives have been investigated using marine organisms such as Artemia salina. The cytotoxicity levels were categorized based on their LC50 values:
- Compounds with LC50 values < 1000 µg/mL were considered cytotoxic, while those > 1000 µg/mL were deemed nontoxic .
Comparative Analysis
To better understand the biological activity of 1-nitrodibenzo[b,d]thiophene-4-boronic acid pinacol ester, it is useful to compare it with other boronic acid derivatives:
| Compound Name | Molecular Formula | Key Features | Antimicrobial Activity (MIC) |
|---|---|---|---|
| 1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester | CHBNOS | Nitro group, dibenzothiophene core | TBD |
| Benzo(b)thiophene-2-boronic Acid Pinacol Ester | CHBNOS | Simpler structure | MIC = 6.3 µg/mL |
| Thiophene-2-Boronic Acid Pinacol Ester | CHBNOS | Contains thiophene ring | MIC = 12.5 µg/mL |
Case Studies
Research has demonstrated that modifications in the structure of boronic acids can lead to enhanced biological activity. For instance, studies on related compounds revealed that introducing different substituents on the phenyl moiety improved their antibacterial and anticancer activities significantly .
Q & A
Q. What are the primary synthetic routes for 1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation . Key steps include:
- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are common catalysts for Suzuki couplings, with yields ranging from 23% to 94% depending on steric/electronic effects .
- Solvent systems : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) at 80–110°C under inert atmospheres (argon/nitrogen) are optimal for boronic ester formation .
- Purification : Flash chromatography or recrystallization (e.g., from ethyl acetate/hexane) is critical due to byproducts from incomplete coupling .
Q. How should researchers characterize this compound, and what analytical data are essential?
Key characterization methods include:
- NMR : ¹H/¹³C NMR to confirm regioselectivity and boronic ester integrity. For related pinacol esters, the tert-butyl group in Boc-protected analogues shows characteristic peaks at δ 1.4–1.5 ppm .
- Mass spectrometry : HRMS (ESI+) to verify molecular weight (e.g., [M+H⁺] for C₁₆H₁₉BNO₄S).
- Thermal analysis : Melting points (100–114°C for analogous compounds) and TGA to assess stability up to 500°C .
Q. What are the common applications of this compound in organic synthesis?
It serves as a boron nucleophile in:
- Heterocycle functionalization : Coupling with aryl halides to construct fused dibenzothiophene derivatives .
- Peptide modification : α-Amino acid thiol ester coupling for peptidyl ketone synthesis, using Pd/Cu dual catalysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields for Suzuki couplings involving this compound?
Yield discrepancies often arise from:
- Substrate electronic effects : Electron-deficient aryl halides (e.g., nitro groups) may deactivate Pd catalysts, requiring higher catalyst loadings (5–10 mol%) .
- Steric hindrance : Bulky substituents on the dibenzothiophene core reduce coupling efficiency. Pre-activation via microwave-assisted heating (e.g., 120°C, 30 min) improves yields by 20–30% .
- Base selection : Cs₂CO₃ or K₃PO₄ enhances transmetallation vs. weaker bases like NaHCO₃ .
Q. What strategies mitigate hydrolysis or oxidation of the boronic ester during storage or reactions?
- Storage : Under nitrogen at –20°C in anhydrous DMF or THF to prevent moisture ingress .
- Stabilizers : Adding 1–5% pinacol or 2,2,6,6-tetramethylheptanedione inhibits hydrolysis in aqueous reactions .
- Reaction design : Use of H₂O₂-free conditions (e.g., avoiding oxidative workup) prevents conversion to phenol derivatives .
Q. How can computational modeling optimize this compound’s reactivity in catalytic systems?
- DFT studies : Predict Pd-B oxidative addition barriers for aryl halide substrates. For example, electron-withdrawing groups (NO₂) lower LUMO energy, accelerating oxidative addition .
- Docking simulations : Guide ligand design (e.g., bulky phosphines like XPhos) to reduce β-hydride elimination in alkylboron couplings .
Q. What are the limitations of this compound in photoredox or C–H activation protocols?
- Photoredox incompatibility : The nitro group may quench excited-state Ru/Ir photocatalysts, requiring alternative catalysts (e.g., eosin Y) .
- C–H activation : Poor directing group ability of the boronic ester necessitates auxiliary-assisted strategies (e.g., pyridine or oxazoline directing groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
